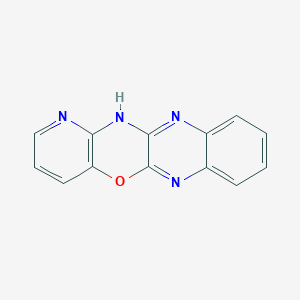

12H-5-oxa-1,6,11,12-tetraazatetracene

Description

12H-5-oxa-1,6,11,12-tetraazatetracene is a nitrogen- and oxygen-containing heterocyclic compound characterized by a fused tetracene backbone with four nitrogen atoms and one oxygen atom distributed across its structure. This arrangement imparts unique electronic and optical properties, making it relevant in materials science and organic electronics.

Properties

IUPAC Name |

9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O/c1-2-5-9-8(4-1)15-12-13(16-9)18-10-6-3-7-14-11(10)17-12/h1-7H,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDWSQINDAVXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)OC4=C(N3)N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-5-oxa-1,6,11,12-tetraazatetracene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 12H-5-oxa-1,6,11,12-tetraazatetracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: 12H-5-oxa-1,6,11,12-tetraazatetracene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 12H-5-oxa-1,6,11,12-tetraazatetracene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. Specific pathways and molecular targets depend on the context of its use, such as in drug design or material science .

Comparison with Similar Compounds

Comparison with 5-Azatetracene

5-Azatetracene (C₁₈H₁₂N) shares a tetracene framework but incorporates a single nitrogen atom at position 5 (Scheme 1, ). Key distinctions include:

- Heteroatom Composition : 12H-5-oxa-1,6,11,12-tetraazatetracene has four nitrogen atoms and one oxygen, significantly altering electron delocalization compared to 5-azatetracene’s single nitrogen.

- Optical Properties : 5-Azatetracene exhibits a redshifted absorption spectrum (λₐᵦₛ ≈ 550 nm) versus unmodified tetracene (λₐᵦₛ ≈ 480 nm) due to nitrogen-induced charge-transfer effects . The additional heteroatoms in this compound likely amplify this redshift and modulate fluorescence efficiency.

- Electrochemical Stability : Nitrogen-rich systems like this compound may exhibit enhanced redox activity but reduced stability under oxidative conditions compared to 5-azatetracene.

Table 1: Key Properties of 5-Azatetracene vs. Tetracene

| Property | 5-Azatetracene | Tetracene |

|---|---|---|

| Absorption λₐᵦₛ (nm) | ~550 | ~480 |

| Bandgap (eV) | 2.25 | 2.58 |

| Oxidation Potential (V) | +0.95 vs. SCE | +1.10 vs. SCE |

Comparison with 1,2,5-Oxadiazine Derivatives

1,2,5-Oxadiazines (e.g., 4-trifluoromethyl-6H-[1,2,5]oxadiazines) share the oxadiazine core but lack the extended π-conjugation of tetracene systems .

- Synthetic Routes : 1,2,5-Oxadiazines are synthesized via cyclization of hydrazides with ketones or aldehydes (e.g., using NH₄OAc in acetone ). In contrast, this compound likely requires multi-step fusion of heterocyclic units.

- Electronic Effects : The trifluoromethyl group in 4-trifluoromethyl-6H-[1,2,5]oxadiazine enhances electron-withdrawing character, whereas the tetracene backbone in this compound prioritizes charge transport.

- Applications : Oxadiazines are explored for agrochemicals and pharmaceuticals , while the tetracene derivative may target organic semiconductors.

Research Findings and Limitations

- Optical Tuning : Heteroatom insertion in tetracene analogs reduces bandgaps, enhancing near-infrared (NIR) absorption .

- Stability Challenges : Oxygen and nitrogen incorporation may increase susceptibility to hydrolysis or photodegradation compared to hydrocarbon analogs.

- Data Gaps : Direct experimental data on this compound remain scarce; inferences rely on structural analogs .

Biological Activity

12H-5-oxa-1,6,11,12-tetraazatetracene is a polycyclic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of nitrogen and oxygen atoms within its tetracene framework. Its molecular formula is , indicating a combination of carbon, hydrogen, nitrogen, and oxygen that contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been identified:

- DNA Intercalation : The planar structure of the compound allows it to intercalate between DNA base pairs, potentially disrupting normal cellular processes and exhibiting cytotoxic effects against cancer cells.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. This inhibition may occur through competitive binding at the active sites of these enzymes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study conducted on A549 lung cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 5.2 µM. The compound was shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to cell death.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with topoisomerase II enzymes in HeLa cells. The results indicated that it inhibited enzyme activity at concentrations as low as 3.8 µM. This inhibition was linked to the compound's ability to bind competitively at the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.